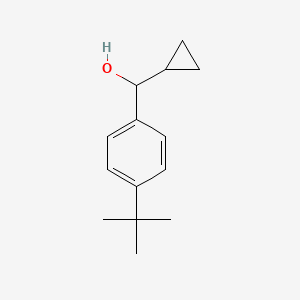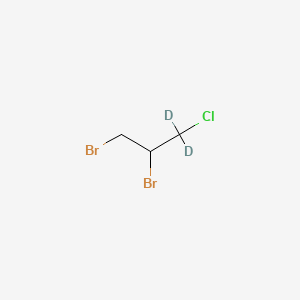
2,3-Dibromo-1-chloropropane-1,1-d2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dibromo-1-chloropropane-1,1-d2 is a deuterated analog of 2,3-Dibromo-1-chloropropane, a halogenated organic compound. This compound is characterized by the presence of two bromine atoms and one chlorine atom attached to a three-carbon propane backbone. The deuterium atoms replace the hydrogen atoms at the 1,1 positions, making it useful in various scientific studies, particularly in spectroscopy and reaction mechanism investigations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-1-chloropropane-1,1-d2 typically involves the halogenation of a suitable precursor. One common method is the addition of bromine and chlorine to propene. The reaction is carried out under controlled conditions to ensure the selective addition of halogens to the desired positions on the propane backbone. The reaction conditions often include:
Temperature: 10-25°C
Pressure: Atmospheric pressure
Solvent: Often carried out in an inert solvent like carbon tetrachloride or chloroform
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Raw Materials: Propene, bromine, and chlorine
Reaction Vessel: Large-scale reactors with temperature and pressure control
Purification: The crude product is purified by distillation or recrystallization to obtain the desired compound with high purity.
化学反应分析
Types of Reactions
2,3-Dibromo-1-chloropropane-1,1-d2 undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Reduction Reactions: The halogen atoms can be reduced to form hydrocarbons.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol
Reduction: Lithium aluminum hydride (LiAlH4) in ether
Major Products
Substitution: Formation of alcohols, ethers, or amines
Elimination: Formation of alkenes such as 1-chloropropene
Reduction: Formation of propane
科学研究应用
2,3-Dibromo-1-chloropropane-1,1-d2 is used in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in spectroscopic studies.
Biology: Studied for its effects on biological systems, particularly in toxicology.
Medicine: Investigated for its potential use in drug development and as a tracer in metabolic studies.
Industry: Used in the production of other chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2,3-Dibromo-1-chloropropane-1,1-d2 involves its interaction with biological molecules. The compound can alkylate DNA and proteins, leading to various biological effects. The molecular targets include nucleophilic sites on DNA and proteins, resulting in the formation of covalent adducts. These interactions can disrupt normal cellular functions and lead to toxic effects.
相似化合物的比较
Similar Compounds
1,2-Dibromo-3-chloropropane: Similar structure but without deuterium atoms.
1,2-Dibromoethane: Contains two bromine atoms but lacks the chlorine atom.
1-Bromo-3-chloropropane: Contains one bromine and one chlorine atom.
Uniqueness
2,3-Dibromo-1-chloropropane-1,1-d2 is unique due to the presence of deuterium atoms, which makes it particularly useful in spectroscopic studies. The deuterium atoms provide distinct signals in nuclear magnetic resonance (NMR) spectroscopy, allowing for detailed analysis of reaction mechanisms and molecular interactions.
属性
CAS 编号 |
112805-73-9 |
|---|---|
分子式 |
C3H5Br2Cl |
分子量 |
238.34 g/mol |
IUPAC 名称 |
2,3-dibromo-1-chloro-1,1-dideuteriopropane |
InChI |
InChI=1S/C3H5Br2Cl/c4-1-3(5)2-6/h3H,1-2H2/i2D2 |
InChI 键 |
WBEJYOJJBDISQU-CBTSVUPCSA-N |
手性 SMILES |
[2H]C([2H])(C(CBr)Br)Cl |
规范 SMILES |
C(C(CBr)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



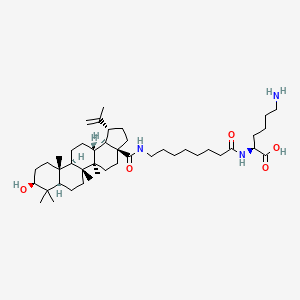
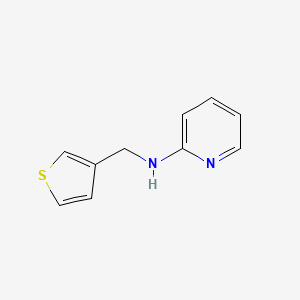


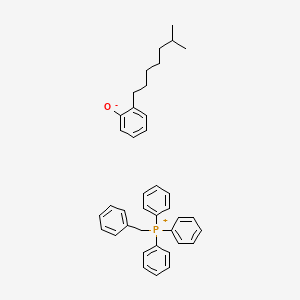
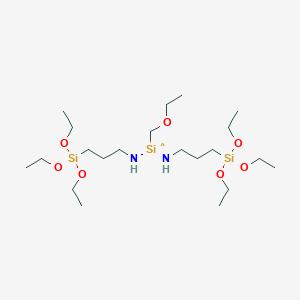
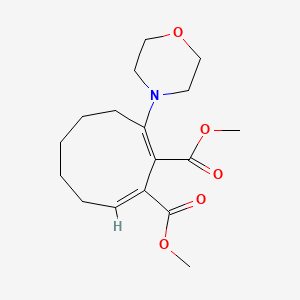
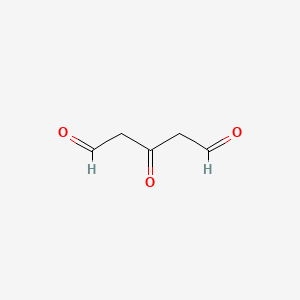
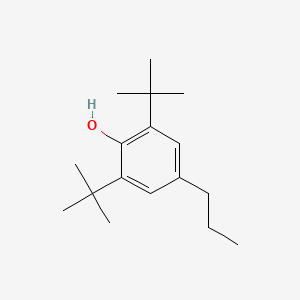
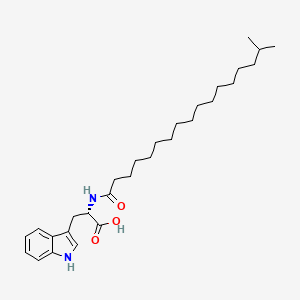
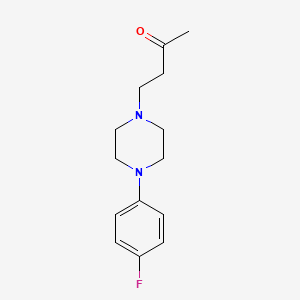
![[[1-(Chloromethyl)-2-(octyloxy)ethoxy]methyl]oxirane](/img/structure/B15178354.png)
